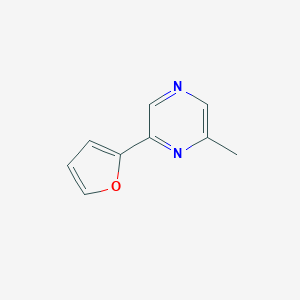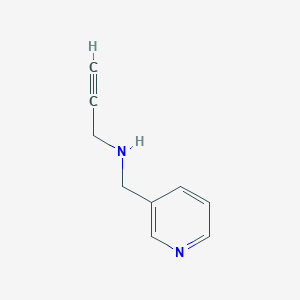
N-(pyridin-3-ylmethyl)prop-2-yn-1-amine
Übersicht
Beschreibung
The compound "N-(pyridin-3-ylmethyl)prop-2-yn-1-amine" is not directly mentioned in the provided papers. However, the papers discuss various pyridine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Pyridine derivatives are known for their versatile chemical functionality and are present in many therapeutically important species . They are often used as intermediates in the synthesis of pharmaceuticals, as ligands in coordination chemistry, and as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of pyridine derivatives can involve several steps, including Michael addition, alkylation, and cyclization reactions. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, involves an asymmetric Michael addition followed by a stereoselective alkylation . Similarly, the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions . These methods highlight the diverse synthetic routes available for constructing pyridine-containing molecules.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can exhibit various isomeric forms and tautomeric structures. Quantum chemical analysis of N-(pyridin-2-yl)thiazol-2-amine revealed six competitive isomeric structures with a relative energy difference of ~4 kcal/mol, some of which possess divalent N(I) character . The crystal structure of 4-methyl-N-(3-methylphenyl)pyridin-2-amine shows a twisted conformation with a dihedral angle of 60.07° between the rings, allowing for the formation of hydrogen-bonded synthons in the crystal packing .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including oxidative C–H functionalization, as seen in the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines using phenyliodine(III) bis(trifluoroacetate) as the oxidant . The reactivity of these compounds can be influenced by the presence of substituents on the pyridine ring, which can affect electron distribution and tautomeric preferences .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be quite diverse. For example, the ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex exhibit interesting phase behavior and fluorescent properties, with aggregation-induced emission behavior observed upon transitioning from solution to the solid state . The complexation of pyridine derivatives with metals, such as cadmium(II) and palladium(II), can lead to changes in molecular geometry and the formation of coordination compounds with potential applications in catalysis and materials science .
Wissenschaftliche Forschungsanwendungen
1. Chemodivergent Synthesis
- Application Summary: This research involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Methods of Application: The synthesis process involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
- Results or Outcomes: The research led to the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
2. Anti-tubercular Agents
- Application Summary: This research involves the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .
- Methods of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
3. Solvent-free Synthesis of Propargylamines
- Application Summary: Propargylamines are a class of compounds with many pharmaceutical and biological properties. A green approach to synthesize such compounds is very relevant .
- Methods of Application: This review describes the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
- Results or Outcomes: The research led to the successful synthesis of propargylamines .
4. Synthesis of Chiral, Fluorescent Macrocycles
- Application Summary: This application involves the synthesis of a chiral, fluorescent macrocycle by 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .
- Methods of Application: The synthesis process involves 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .
- Results or Outcomes: The research led to the successful synthesis of a chiral, fluorescent macrocycle .
5. Synthesis of Imidazo[1,2-a]pyridines
- Application Summary: This research involves a practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines .
- Methods of Application: The synthesis process involves a two-step procedure: a Sandmeyer reaction and a transition metal promoted heterocyclization reaction .
- Results or Outcomes: The research led to the successful synthesis of imidazo[1,2-a]pyridines .
Safety And Hazards
Zukünftige Richtungen
The future directions for “N-(pyridin-3-ylmethyl)prop-2-yn-1-amine” could involve its use in the synthesis of manganese (II) complexes for grafting onto appropriate solid supports . These ligands mimic the 2-His-1-carboxylate facial chelation present in the active site of the manganese-dependent dioxygenase (MndD), while the alkyne side function allows grafting of the ligand onto an azido-functionalised support using “click chemistry” methodologies .
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h1,3-4,6,8,10H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKRXFQDBKTGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-yn-1-yl(pyridin-3-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




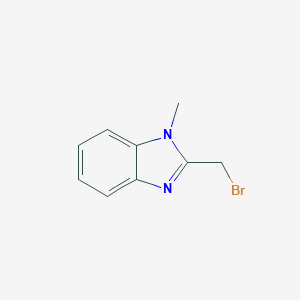
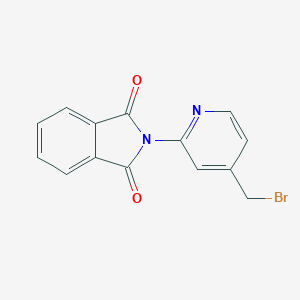
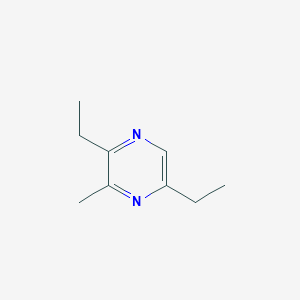

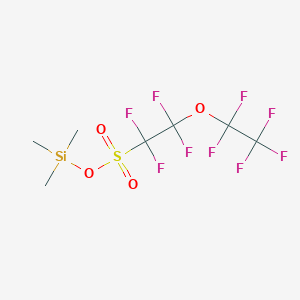
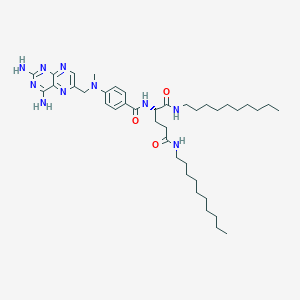
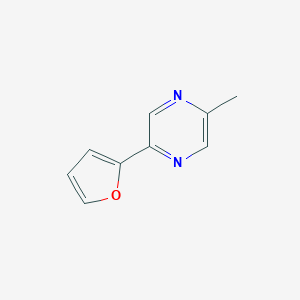
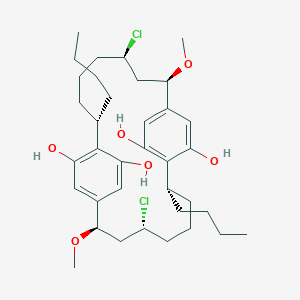
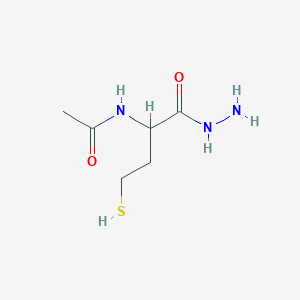

![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)
![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)
